![molecular formula C20H24ClN3O2 B2502870 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 329929-21-7](/img/structure/B2502870.png)
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide involves various chemical reactions and optimizations of technological parameters. For instance, a similar compound, 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, was synthesized through a cyclocondensation reaction of N-2-methoxyphenyl chloroacetamide . Another related compound, 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol, was prepared from 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine, with the reaction conditions optimized to achieve an 88.5% yield . These studies demonstrate the importance of optimizing reaction conditions such as raw material ratios, reaction time, and temperature to achieve high yields of the desired products.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques. For example, the structure of 1,4-di(2-methoxyphenyl)-2,5-piperazinedione was determined using elemental analysis, IR, 1H NMR, and single-crystal X-ray diffraction, revealing a monoclinic system with specific unit cell dimensions and a non-planar molecular conformation . These structural characterizations are crucial for understanding the molecular geometry and potential reactivity of the compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are critical for the formation of the desired molecular structures. The cyclocondensation and substitution reactions used in the synthesis of the related compounds indicate the types of chemical transformations that are likely involved in the synthesis of this compound . Understanding these reactions can help in predicting the reactivity and possible interactions of the compound with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. The crystal structure of 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, for example, is stabilized by van der Waals and dipole-dipole forces, which are significant for the compound's stability and solubility . The optimization of synthesis parameters, as seen in the preparation of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol, also suggests that the physical properties such as melting point and solubility can be tailored by adjusting the reaction conditions .
Scientific Research Applications
Antimicrobial and Anticancer Activities
Compounds related to 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide have been studied for their antimicrobial and anticancer activities. A study synthesized derivatives of this compound and evaluated them for in vitro antimicrobial (tube dilution technique) and anticancer (MTT assay) activities. The results indicated significant antimicrobial activity and good anticancer activity among the synthesized compounds, though less active than standard drugs (Mehta et al., 2019).
Potential as CNS Agents
N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides, chemically similar to the queried compound, have been synthesized and evaluated for their anxiolytic and skeletal muscle relaxant activity in albino mice. Among them, certain compounds showed potent activity, indicating their potential as central nervous system (CNS) agents (Verma et al., 2017).
Synthesis and Structural Characterization
The novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, which is structurally similar, was synthesized and its structure was confirmed through HRMS, IR, 1H and 13C NMR experiments. This highlights the importance of detailed structural characterization in the synthesis of new compounds (Wujec & Typek, 2023).
Mechanism of Action
Target of Action
It is known that piperazine, a structural motif found in this compound, is commonly found in pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . Piperazine can be found in biologically active compounds for a variety of disease states .
Mode of Action
The incorporation of the piperazine heterocycle into biologically active compounds can be accomplished through a mannich reaction . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Compounds containing the piperazine ring have been found to exhibit a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The presence of the piperazine ring in the compound suggests that it may have favorable pharmacokinetic properties .
Result of Action
Compounds containing the piperazine ring have been found to exhibit a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2/c1-15-6-7-19(26-2)18(12-15)22-20(25)14-23-8-10-24(11-9-23)17-5-3-4-16(21)13-17/h3-7,12-13H,8-11,14H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWAMJPDUZJWLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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